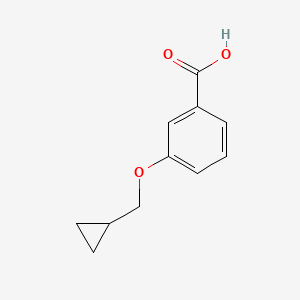

3-(cyclopropylmethoxy)benzoic Acid

Description

Overview of Benzoic Acid Derivatives as Scaffolds in Chemical Science

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the realm of chemical science. chemeurope.combritannica.com These compounds, characterized by a benzene (B151609) ring attached to a carboxyl group, serve as versatile building blocks for a vast array of more complex molecules. chemeurope.com Their utility spans numerous industrial and research applications, from the synthesis of dyes, perfumes, and polymers to their significant role in pharmacology. britannica.comresearchgate.net In medicinal chemistry, the benzoic acid framework is a common feature in many therapeutic agents due to its ability to interact with biological targets. ontosight.ai The carboxyl group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at receptor sites. Furthermore, the aromatic ring provides a template for introducing various functional groups at specific positions, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. ijcrt.org

The inherent reactivity of both the carboxylic acid and the aromatic ring allows for a wide range of chemical modifications. The carboxyl group can be converted into esters, amides, and other derivatives, while the ring can undergo electrophilic substitution reactions to introduce substituents. chemeurope.com This chemical tractability makes benzoic acid derivatives invaluable starting materials and intermediates in organic synthesis. chemeurope.comresearchgate.net

Importance of Specific Substitution Patterns: The Cyclopropylmethoxy Moiety

In the design of new chemical entities, particularly for pharmaceutical applications, the nature and position of substituents on a core scaffold are of paramount importance. The cyclopropylmethoxy moiety, which consists of a cyclopropyl (B3062369) ring linked to a methoxy (B1213986) group, is a substituent that has garnered significant interest in medicinal chemistry. ontosight.ai This group can confer several advantageous properties to a molecule.

Scope of the Research Outline: Focus on 3-(Cyclopropylmethoxy)benzoic Acid

This article will focus specifically on the chemical compound This compound . This molecule combines the foundational benzoic acid scaffold with the functionally significant cyclopropylmethoxy substituent at the meta-position of the benzene ring. The subsequent sections will delve into the synthesis, chemical properties, and research applications of this particular compound, providing a detailed examination of its characteristics and its role in scientific investigation. The information presented is based on available research and chemical data, excluding any discussion of dosage, administration, or safety profiles.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid (form) | sigmaaldrich.com |

| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1CC1COC2=CC(=CC=C2)C(=O)O | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMIJKYUMSWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047680-61-4 | |

| Record name | 3-(cyclopropylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropylmethoxy 4 Difluoromethoxy Benzoic Acid

Exploration of Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in the production of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. These methods rely on the chemical modification of carefully selected starting materials that already contain the core benzoic acid or benzaldehyde (B42025) structure.

Oxidation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

A direct and common method for preparing the target benzoic acid is the oxidation of its corresponding benzaldehyde precursor, 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. chemicalbook.comgoogle.com This transformation is a crucial final step in several multi-step synthetic pathways. The oxidation is typically achieved using a mixture of sodium chlorite (B76162) (NaClO₂) and a mild acid or activator. chemicalbook.comgoogleapis.com

One documented procedure involves dissolving 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid in glacial acetic acid. chemicalbook.com An aqueous solution of sodium chlorite is then added to the mixture. The reaction proceeds at room temperature, and upon completion, the product is precipitated by the addition of water. chemicalbook.com This method is effective for converting the aldehyde functional group to a carboxylic acid without disturbing the ether linkages on the aromatic ring.

Table 1: Oxidation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

| Reactant | Oxidizing Agent | Co-reagent | Solvent | Temperature |

|---|

Multi-step Synthesis from Halogenated Benzaldehyde Precursors

Another synthetic approach begins with halogenated hydroxybenzaldehydes, such as 3-fluoro-4-hydroxybenzaldehyde (B106929) or 3-bromo-4-hydroxybenzaldehyde. google.comgoogle.com This route involves a sequence of reactions to introduce the two distinct ether groups.

The general pathway comprises three main steps:

First Etherification : The process starts with the reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol (B32771) in the presence of a base to form a 3-halogeno-4-(cyclopropylmethoxy)benzaldehyde intermediate. google.com

Second Etherification : The resulting compound then undergoes a second etherification. The hydroxyl group (from the initial precursor) is reacted with a difluoromethoxy source, such as sodium chlorodifluoroacetate, in the presence of a base like potassium carbonate. google.comgoogle.com This step yields 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

Oxidation : The final step is the oxidation of the aldehyde to the carboxylic acid, as described in the previous section. google.comgoogle.com

This method's selectivity and yield are reported to be favorable, and it avoids the use of highly toxic reagents, making it suitable for industrial-scale production. google.com

Table 2: Synthesis Pathway from Halogenated Precursors

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Halogeno-4-hydroxybenzaldehyde | Cyclopropylmethanol, Base (e.g., KH) | 3-Halogeno-4-(cyclopropylmethoxy)benzaldehyde |

| 2 | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | Sodium Chlorodifluoroacetate, Base (e.g., K₂CO₃) | 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde |

Alkylation, Reduction, and Hydrolysis Pathways from Nitro-Hydroxy Benzoic Acid Esters

A more complex, multi-step synthesis utilizes 3-nitro-4-hydroxybenzoic acid ester as the starting material. google.com This pathway involves a series of functional group transformations to build the target molecule. The key steps in this sequence are:

Alkylation : The initial ester is alkylated.

Reduction : The nitro group is reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Diazotization : The resulting amino group is converted into a diazonium salt.

Hydrolysis : The diazonium salt is hydrolyzed to introduce a hydroxyl group.

Second Alkylation : The newly formed hydroxyl group is then alkylated to introduce the second ether moiety.

Deprotection (Ester Hydrolysis) : The final step is the hydrolysis of the ester group to the carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification. google.com

This route allows for the systematic construction of the molecule by sequentially modifying the functional groups on the benzene (B151609) ring. For instance, 3-nitro-4-difluoro-methoxy-benzoic acid methyl ester can be reduced to 3-amino-4-difluoro-methoxy-benzoic acid methyl ester, which then undergoes further transformations. google.com The final hydrolysis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester is often performed by heating with an aqueous sodium hydroxide solution. google.com

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for increasing efficiency and enabling challenging transformations in the synthesis of complex molecules like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Copper-Catalyzed Hydroxylation as a Strategic Route

A novel synthetic strategy employs copper-catalyzed hydroxylation to access a key intermediate. thieme-connect.comresearchgate.net This approach starts from 4-hydroxy-3-iodobenzoic acid and is designed to overcome challenges of low yields and poor selectivity seen in some traditional alkylation methods. thieme-connect.com

Table 3: Copper-Catalyzed Hydroxylation System

| Component | Example | Role |

|---|---|---|

| Substrate | Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate | Aryl halide precursor |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-O bond formation |

| Ligand | 8-Hydroxyquinoline | Enhances catalyst activity |

| Base | Potassium Hydroxide (KOH) | Hydroxide source and reaction promoter |

Optimization of Reaction Conditions and Yields in Complex Syntheses

Optimizing reaction conditions is critical for maximizing yields and purity in the multi-step syntheses of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Key parameters that are frequently adjusted include temperature, reaction time, choice of solvent, and the nature of the base. google.comgoogle.com

For instance, in the synthesis from halogenated benzaldehyde precursors, the etherification step involving cyclopropylmethanol and a base like sodium hydride can be conducted in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with reaction temperatures ranging from 60 to 110 °C and reaction times of 6 to 10 hours to achieve yields of 85-91%. google.com

Similarly, in the pathway starting from nitro-hydroxy benzoic acid esters, the final deprotection step (ester hydrolysis) can be optimized. The reaction of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester with 10% aqueous sodium hydroxide in methanol (B129727) can be heated to 70-75 °C for 2 hours to obtain the final acid in 85% yield after purification. google.com The selection of a suitable solvent system for recrystallization, such as acetonitrile (B52724) and petroleum ether, is also crucial for obtaining a high-purity product. google.comthieme-connect.com These examples demonstrate that careful control over reaction variables is essential for the successful and efficient synthesis of the target compound.

Chemical Transformations and Derivatization Studies of 3 Cyclopropylmethoxy 4 Difluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the formation of activated intermediates and subsequent coupling reactions to build more complex molecular architectures.

Synthesis of Acyl Chlorides for Subsequent Derivatization

A common and effective strategy to activate the carboxylic acid group for further reactions is its conversion into an acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The conversion of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its corresponding acyl chloride, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, is efficiently achieved using thionyl chloride (SOCl₂). google.comjocpr.com The reaction is typically conducted in an inert solvent such as toluene. jocpr.com The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is often employed to facilitate the reaction. jocpr.com The process involves heating the reaction mixture, generally to temperatures between 70-80°C, to ensure the completion of the reaction, which takes approximately two hours. jocpr.com The gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying the purification process. chemguide.co.uk Any excess thionyl chloride can be removed by distillation to yield the acyl chloride, which is often used immediately in the next synthetic step without extensive purification. jocpr.com Other common reagents for this type of transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org

Table 1: Reaction Conditions for Acyl Chloride Synthesis

| Reagent | Catalyst | Solvent | Temperature | Reference |

|---|

Amide Linkage Formation in Pharmacophore Hybridization

The highly reactive acyl chloride is an excellent precursor for forming amide bonds, a fundamental linkage in many biologically active molecules and pharmaceuticals. mdpi.comresearchgate.net This reaction is a cornerstone of pharmacophore hybridization, a strategy in drug design where two or more pharmacophoric units are linked together to create a new hybrid molecule with potentially enhanced affinity, selectivity, or an improved pharmacokinetic profile.

In a prominent example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is reacted with 4-amino-3,5-dichloropyridine (B195902) to synthesize Roflumilast (B1684550). google.com This reaction involves the nucleophilic attack of the amino group of the pyridine (B92270) derivative on the carbonyl carbon of the acyl chloride. google.com The reaction is typically carried out in the presence of a base, such as sodium hydride, in a dry aprotic solvent like tetrahydrofuran (B95107) (THF), to neutralize the HCl generated during the reaction. google.com The formation of this stable amide bond effectively combines the substituted benzoic acid moiety with the dichloropyridine pharmacophore. google.com

Furthermore, this synthetic route can be adapted to generate a variety of structurally related amide derivatives by reacting the acyl chloride with different amino-heterocycles, demonstrating its utility in creating compound libraries for structure-activity relationship (SAR) studies. jocpr.com

Esterification and Generation of Novel Derivatives

Esterification of the carboxylic acid group represents another major pathway for derivatization, leading to the generation of novel ester compounds for biological screening and as intermediates for further chemical synthesis.

Design and Synthesis of Benzoic Acid Ester Derivatives for Biological Evaluation

The synthesis of ester derivatives from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid can be achieved through several methods. These esters are often designed to explore their own biological potential or to act as activated intermediates. nih.gov

One method involves the formation of an activated ester, such as a 4-nitrophenyl ester. This is accomplished by reacting 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-nitrophenol (B140041) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). google.com Such activated esters are valuable synthetic tools as they can readily undergo subsequent reactions, for instance, with amines to form amides under mild conditions. google.com

Simpler alkyl esters, such as methyl or ethyl esters, are also synthesized, often as part of a multi-step synthetic sequence for the parent benzoic acid itself. google.com For example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid ethyl ester can be synthesized via the alkylation of 3-hydroxy-4-(difluoromethoxy)benzoic acid ethyl ester with bromomethyl cyclopropane (B1198618) in the presence of a base like cesium carbonate. google.com This ester can then be hydrolyzed to yield the final carboxylic acid. google.com The synthesis of these ester derivatives is crucial for creating a diverse set of compounds for biological evaluation. nih.govmdpi.com

Structural Modification Strategies for Enhanced Biological Activity Profiles

Structural modification is a key strategy in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. mdpi.comresearchgate.net For derivatives of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, modifications can be introduced at various positions to explore the SAR.

Studies on related compounds have shown that even small structural changes can significantly impact biological profiles. jocpr.com For example, in the context of Roflumilast and its impurities, different amide derivatives have been synthesized by coupling the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride with various substituted aminopyridines. jocpr.com These modifications on the heterocyclic part of the molecule explore how different substitution patterns influence the compound's interaction with its biological target.

General strategies for structural modification that can be applied to this scaffold include:

Isosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance activity or stability. mdpi.com

Structure Simplification or Elaboration: Reducing molecular complexity to improve synthetic accessibility or adding groups to probe for additional binding interactions. mdpi.comnih.gov

Conformational Restriction: Introducing rigid elements, such as rings, to lock the molecule into a specific conformation, which can lead to higher receptor affinity and selectivity. mdpi.com

These modification strategies are essential for the rational design of new derivatives of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with improved biological and pharmacological profiles. mdpi.comresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Function |

|---|---|---|

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C₁₂H₁₂F₂O₄ | Starting material, Pharmaceutical intermediate chemicalbook.comnih.gov |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | C₁₂H₁₁ClF₂O₃ | Reactive intermediate google.comjocpr.com |

| 4-Nitrophenyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate | C₁₈H₁₅F₂NO₆ | Activated ester intermediate google.com |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid ethyl ester | C₁₄H₁₆F₂O₄ | Ester derivative/intermediate google.com |

| Roflumilast (N-(3,5-Dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide) | C₁₇H₁₄Cl₂F₂N₂O₃ | Amide derivative, Active pharmaceutical ingredient google.com |

| Thionyl chloride | SOCl₂ | Reagent for acyl chloride synthesis jocpr.com |

| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | Reagent for amide synthesis google.com |

Mechanistic Biological Activity Research of 3 Cyclopropylmethoxy 4 Difluoromethoxy Benzoic Acid in Preclinical Models

Cellular Mechanisms of Action

In laboratory studies, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, also referred to as DGM, has demonstrated significant activity at the cellular level, directly interfering with the mechanisms that lead to fibrosis. mdpi.comnih.gov

Inhibition of Epithelial-Mesenchymal Transformation (EMT) in Lung Epithelial Cell Lines

Research utilizing the A549 human lung epithelial cell line, a standard model for studying lung disease, has shown that DGM can inhibit EMT induced by transforming growth factor-β1 (TGF-β1). mdpi.comnih.gov TGF-β1 is a potent cytokine known to be a primary driver of fibrosis. mdpi.comnih.gov By preventing the transformation of epithelial cells into mesenchymal cells, DGM strikes at a fundamental cause of fibrotic tissue accumulation. mdpi.comnih.gov

Regulation of Key Protein Expression Associated with Cellular Phenotype Shifts

The transition from an epithelial to a mesenchymal phenotype is marked by distinct changes in protein expression. DGM was found to effectively regulate these molecular markers. mdpi.comnih.gov Specifically, treatment with DGM led to a decrease in the expression of mesenchymal proteins such as α-smooth muscle actin (α-SMA), Vimentin, and Collagen I. mdpi.comnih.gov Concurrently, it increased the expression of E-cadherin, an epithelial marker, signifying a halt or reversal of the EMT process. mdpi.comnih.gov

| Protein Marker | Phenotype Association | Effect of DGM Treatment |

|---|---|---|

| α-SMA | Mesenchymal | Decreased Expression mdpi.comnih.gov |

| Vimentin | Mesenchymal | Decreased Expression mdpi.comnih.gov |

| Collagen I | Mesenchymal (Extracellular Matrix) | Decreased Expression mdpi.comnih.gov |

| E-cadherin | Epithelial | Increased Expression mdpi.comnih.gov |

Modulation of Intracellular Signaling Pathways

The anti-fibrotic effects of DGM appear to be mediated through its influence on crucial intracellular signaling pathways. mdpi.comnih.gov Studies have shown that DGM significantly reduces the phosphorylation of Smad2/3 proteins. mdpi.comnih.gov The TGF-β/Smad signaling pathway is a central route through which fibrotic processes are initiated and sustained. mdpi.com By inhibiting the phosphorylation of Smad2/3, DGM effectively disrupts this signaling cascade, thereby preventing the downstream events that lead to fibrosis. mdpi.comnih.gov

In Vivo Pathological Process Modulation

The promising results from cellular studies were further substantiated in animal models of pulmonary fibrosis, demonstrating the compound's potential in a living organism.

Reduction of Inflammatory Markers and Fibrotic Lesions in Animal Lungs

Further examination of the lungs in the treated animal models revealed a significant reduction in both inflammation and the physical evidence of fibrosis. mdpi.com Histopathological analysis showed a decrease in structural alveolar lesions and a reduction in the infiltration of inflammatory cells. mdpi.com Moreover, DGM treatment led to a decrease in collagen deposition, a hallmark of fibrosis. nih.gov Measurements of inflammatory cytokines in the bronchoalveolar lavage fluid also indicated that DGM could reduce the levels of these inflammatory factors, suggesting that its anti-fibrotic action is also linked to the modulation of the inflammatory response. mdpi.com

| In Vivo Parameter | Effect of DGM Treatment in Bleomycin-Induced Fibrosis Model |

|---|---|

| Pulmonary Fibrosis Severity | Attenuated mdpi.comnih.gov |

| Lung Function | Improved nih.gov |

| Inflammatory Cell Infiltration | Decreased mdpi.com |

| Fibrotic Lesions | Reduced mdpi.com |

| Collagen Deposition | Reduced nih.gov |

Impact on Extracellular Matrix Remodeling in Fibrotic Disease Progression

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition and aberrant remodeling of the extracellular matrix (ECM), leading to progressive organ scarring and loss of function. mdpi.comnih.gov Research in preclinical models has demonstrated that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM) exerts significant inhibitory effects on these processes, primarily by targeting the epithelial-mesenchymal transition (EMT) and the transforming growth factor-beta 1 (TGF-β1) signaling pathway. mdpi.comnih.gov

TGF-β1 is a potent profibrotic cytokine that plays a central role in the pathogenesis of fibrosis. nih.gov It induces the transformation of epithelial cells into mesenchymal cells, a process known as EMT, which contributes to an expanded population of myofibroblasts. nih.gov These activated myofibroblasts are the primary producers of ECM components, such as collagen. mdpi.com The excessive accumulation of these components disrupts the normal tissue architecture and leads to fibrosis. mdpi.com

Preclinical investigations have shown that DGM can effectively counteract the profibrotic effects of TGF-β1. mdpi.comnih.gov In vitro studies using A549 human lung epithelial cells stimulated with TGF-β1 have provided insight into the molecular mechanisms of DGM's action. mdpi.com Treatment with DGM was found to inhibit the expression of key mesenchymal markers and ECM proteins while preserving the epithelial phenotype. mdpi.comnih.gov

Specifically, DGM treatment led to a significant reduction in the expression of alpha-smooth muscle actin (α-SMA) and vimentin, which are hallmark proteins of mesenchymal cells. nih.gov Concurrently, DGM treatment increased the expression of E-cadherin, a crucial protein for maintaining the integrity of epithelial cell layers. mdpi.comnih.gov Furthermore, the study demonstrated a marked decrease in the deposition of Collagen I, a major structural component of the fibrotic ECM, in the presence of DGM. nih.gov

These anti-fibrotic effects of DGM are linked to its ability to modulate the canonical Smad signaling pathway, a primary downstream effector of TGF-β1. mdpi.com Upon activation by TGF-β1, the receptor phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis. nih.gov Research has shown that DGM treatment significantly reduces the phosphorylation levels of Smad2/3, thereby inhibiting the downstream signaling cascade that promotes ECM production. mdpi.comnih.gov Additionally, DGM was observed to decrease the upregulation of matrix metalloproteinase-2 (MMP-2) induced by TGF-β1, suggesting a role in modulating ECM degradation. mdpi.com

The following tables summarize the key findings from preclinical studies on the impact of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid on extracellular matrix remodeling.

Table 1: In Vitro Effects of DGM on A549 Cells Stimulated with TGF-β1

| Marker | Effect of TGF-β1 | Effect of DGM Treatment | Implication for ECM Remodeling |

| α-SMA | Increased Expression | Inhibited Expression | Reduction in myofibroblast differentiation |

| Vimentin | Increased Expression | Inhibited Expression | Inhibition of epithelial-mesenchymal transition |

| E-cadherin | Decreased Expression | Increased Expression | Preservation of epithelial phenotype |

| Collagen I | Increased Expression | Inhibited Expression | Decreased deposition of major ECM component |

| Phospho-Smad2/3 | Increased Levels | Reduced Levels | Inhibition of pro-fibrotic signaling pathway |

| MMP-2 | Increased Expression | Reduced Expression | Modulation of ECM degradation |

This table is based on findings from a study evaluating the effects of DGM in a cell culture model of fibrosis. mdpi.comnih.gov

Table 2: In Vivo Effects of DGM in a Bleomycin-Induced Pulmonary Fibrosis Rat Model

| Finding | Observation | Implication for ECM Remodeling |

| Collagen Deposition | Significantly reduced in lung tissue with DGM treatment | Attenuation of excessive ECM accumulation |

| Lung Fibrosis Score | Lower Ashcroft scale score in DGM-treated groups | Overall reduction in the severity of fibrosis |

| Lung Function | Improved in DGM-treated rats | Preservation of organ function by limiting fibrosis |

This table summarizes the outcomes of DGM treatment in an animal model of pulmonary fibrosis. mdpi.com

Structure Activity Relationship Sar Investigations and Rational Molecular Design Pertaining to 3 Cyclopropylmethoxy 4 Difluoromethoxy Benzoic Acid

Elucidation of Key Structural Features for Biological Potency

The biological potency of compounds derived from the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid scaffold is intrinsically linked to the nature and positioning of the ether linkages on the catechol-like ring. These groups are designed to interact with specific pockets within the active site of the PDE4 enzyme.

The cyclopropylmethoxy group at the 3-position and the difluoromethoxy group at the 4-position are reported to interact with the hydrophobic Q1 and Q2 pockets in the PDE4 active site. nih.govmdpi.com This interaction is a key determinant of the high inhibitory potency observed in this class of compounds. The catechol-ether functionality is a common feature in many potent PDE4 inhibitors, and the specific nature of the alkyl groups fine-tunes the binding affinity.

Table 1: Key Structural Features and Their Role in PDE4 Inhibition

| Structural Feature | Position | Interacting Pocket (PDE4) | Contribution to Potency |

|---|---|---|---|

| Cyclopropylmethoxy Group | 3 | Hydrophobic Q1 Pocket | Enhances binding affinity through hydrophobic interactions. |

| Difluoromethoxy Group | 4 | Hydrophobic Q2 Pocket | Contributes to high inhibitory potency. |

| Catechol-ether Function | 3,4 | Q1 and Q2 Pockets | Essential for anchoring the molecule in the active site. |

| Benzoic Acid Core | - | - | Serves as the central scaffold for substituent attachment. |

Pharmacophore Hybridization and Lead Optimization Strategies

The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid moiety is a well-established pharmacophore for PDE4 inhibition. Lead optimization strategies have often involved the hybridization of this core with other heterocyclic systems to enhance potency, selectivity, and pharmacokinetic properties.

One such strategy involved the synthesis of novel series of compounds by hybridizing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with amino-2-thiazole, 2-benzothiazole, or 6-benzothiazole via an amide linkage. sci-hub.se This approach aimed to generate new PDE4B inhibitor "hits" with improved profiles. The rationale behind this hybridization is to explore additional binding interactions within the PDE4 active site that are not engaged by the original benzoic acid derivative alone.

Structure-activity relationship studies of the resulting hybrids revealed that the nature of the hybridized moiety is critical. For example, replacing a benzothiazole (B30560) ring with a simpler thiazole (B1198619) ring was found to significantly decrease the inhibitory potency. sci-hub.se This indicates that the larger, more complex aromatic systems likely form more extensive or favorable interactions within the enzyme's active site. Such studies are crucial for fine-tuning the lead compound to achieve the desired level of biological activity.

Table 2: Pharmacophore Hybridization and Resulting PDE4B Inhibition

| Hybridized Moiety | Linkage | Resulting Compound Series | Impact on PDE4B Inhibition |

|---|---|---|---|

| Amino-2-thiazole | Amide | 4 | Potent inhibition, though less than some benzothiazole analogs. |

| 2-Benzothiazole | Amide | 6 | Showed good potency, with some derivatives exceeding that of Roflumilast (B1684550). |

| 6-Benzothiazole | Amide | 6 | Also yielded potent inhibitors, highlighting the importance of the benzothiazole scaffold. |

| Thiazole | Amide | 8 | Significantly decreased potency compared to benzothiazole hybrids. |

Computational Chemistry Approaches in Drug Discovery (e.g., Molecular Docking for PDE4B Inhibitors)

Computational chemistry, particularly molecular docking, has been instrumental in understanding the binding modes of inhibitors derived from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and in guiding the rational design of new analogs. These techniques allow for the visualization of how a molecule fits into the three-dimensional structure of its target protein, in this case, the PDE4B enzyme.

Molecular docking studies have been performed on novel roflumilast analogs that incorporate the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid core. sci-hub.se These studies have helped to elucidate why certain hybridized compounds exhibit high potency. For instance, the docking of a particularly potent benzothiazole hybrid (compound 6c) revealed key binding interactions within the PDE4B active site. researchgate.net The model showed that in addition to the expected interactions of the core pharmacophore, the hybridized portion of the molecule formed additional hydrogen bonds with amino acid residues lining the metal pocket of the enzyme. researchgate.net

These computational insights are invaluable for the lead optimization process. By understanding the specific atomic-level interactions that contribute to high affinity and selectivity, medicinal chemists can design new compounds with modifications aimed at strengthening these interactions or forming new ones. The correlation between docking scores and experimentally determined IC50 values can validate the computational model and increase confidence in its predictive power for designing future inhibitors. sci-hub.se The active site of PDE4 is often described in terms of three pockets: the M, Q, and S pockets, and docking studies can reveal how different parts of an inhibitor occupy these spaces. mdpi.com

Theoretical Studies and Computational Analysis of Benzoic Acid Architectures

Application of Density Functional Theory (DFT) to Benzoic Acid Compounds

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. vjst.vn DFT calculations could be employed to predict the optimized geometry, vibrational frequencies, and other electronic properties of 3-(cyclopropylmethoxy)benzoic acid. Such studies on other substituted benzoic acids have provided valuable insights into their reactivity and stability. researchgate.netorientjchem.org

Investigation of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO can be calculated using DFT to predict the molecule's stability and reactivity. aimspress.com For many organic molecules, a smaller HOMO-LUMO gap is associated with higher reactivity. nih.govntu.edu.iq A computational analysis of this compound would provide these key electronic parameters.

Analysis of Intermolecular Interactions and Conformational Isomerism in Substituted Benzoic Acids

Substituted benzoic acids can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their crystal packing and physical properties. mdpi.com Furthermore, the presence of flexible substituents like the cyclopropylmethoxy group can lead to conformational isomerism, where different spatial arrangements of the atoms are possible. dergipark.org.tr Computational methods can be used to explore the potential conformers of this compound and determine their relative energies, providing insight into the most stable conformations.

Role of 3 Cyclopropylmethoxy 4 Difluoromethoxy Benzoic Acid As a Key Chemical Intermediate

Strategic Importance in the Synthesis of Selective Phosphodiesterase-4 (PDE4) Inhibitors

The primary significance of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid lies in its role as a crucial intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. nih.gov PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. mdpi.com The inhibition of PDE4 has been identified as a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. mdpi.comnih.gov

The compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a direct precursor to Roflumilast (B1684550), a potent and selective PDE4 inhibitor. nih.gov Roflumilast is obtained through the formal condensation of the carboxylic acid group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. nih.gov The synthesis of Roflumilast from this key intermediate is a well-established process in pharmaceutical manufacturing. thieme-connect.comjustia.com

The synthetic utility of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in this context is highlighted by various synthetic routes developed to produce Roflumilast efficiently. A common method involves the conversion of the benzoic acid to its corresponding acid halide, typically an acid chloride, by reacting it with a halogenating agent like thionyl chloride or phosphorus oxychloride. justia.comgoogle.com This activated intermediate is then condensed with 4-amino-3,5-dichloropyridine (B195902) to form the final amide bond of Roflumilast. justia.com

Furthermore, research has focused on optimizing the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid itself. One approach starts from 4-hydroxy-3-iodobenzoic acid, proceeding through a copper-catalyzed hydroxylation to yield the desired intermediate. thieme-connect.com Another documented process involves the oxidation of 3-cyclopropylmethoxy-4-difluoromethoxy benzaldehyde (B42025) to obtain the benzoic acid. justia.com

The structural components of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid are critical for the activity of the resulting PDE4 inhibitors. The cyclopropylmethoxy and difluoromethoxy groups are known to interact with hydrophobic pockets (Q1 and Q2) within the active site of the PDE4 enzyme, contributing to the high affinity and selectivity of the inhibitor. nih.gov This strategic positioning of functional groups underscores the importance of this benzoic acid derivative in the rational design of novel PDE4 inhibitors. acs.org

Beyond Roflumilast, the core structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid has served as a template for the design and synthesis of other novel PDE4 inhibitors. For instance, it has been incorporated into benzimidazole (B57391) derivatives, which have demonstrated potent and selective PDE4 inhibition. acs.org Additionally, a novel pyrazole-containing benzoic acid derivative, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), has been developed and studied as a potential anti-asthmatic drug. nih.gov

Function as a Building Block in the Construction of Complex Organic Molecules

The utility of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid extends beyond the synthesis of PDE4 inhibitors, positioning it as a valuable building block in the broader field of organic synthesis. Its substituted benzene (B151609) ring provides a scaffold that can be further elaborated to construct a variety of complex organic molecules.

The presence of three distinct functional groups—a carboxylic acid, a cyclopropylmethoxy ether, and a difluoromethoxy ether—offers multiple points for chemical modification. The carboxylic acid group is particularly versatile, readily undergoing transformations into esters, amides, and other functional groups. As seen in the synthesis of Roflumilast, it can be activated and coupled with various amines to generate a diverse library of benzamide (B126) derivatives. justia.comjocpr.com

The synthesis of various impurities related to Roflumilast, while undesirable in the final drug product, showcases the chemical reactivity of the parent benzoic acid and its derivatives. These syntheses demonstrate how the core structure can be modified to produce related compounds, such as those with alternative substituents or oxidized forms of the pyridine (B92270) ring. jocpr.com

Moreover, the aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures. The existing substituents influence the reactivity and regioselectivity of these transformations.

The compound 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid is another example of a complex molecule that can be derived from a related structural framework, highlighting the potential for creating diverse structures by modifying the substituents on the benzoic acid core. bldpharm.com The principles of its synthesis, involving the functionalization of the aromatic ring, can be applied to create a wide range of novel compounds with potential applications in materials science and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C12H12F2O4 | calpaclab.comnih.gov |

| Molecular Weight | 258.22 g/mol | calpaclab.comnih.gov |

| CAS Number | 162401-62-9 | calpaclab.comnih.gov |

| IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | nih.gov |

Emerging Research Directions and Methodological Advances for Substituted Benzoic Acids

Development of Novel and Efficient Synthetic Protocols

The synthesis of substituted benzoic acids, including 3-(cyclopropylmethoxy)benzoic acid and its analogues, is a focal point of chemical research, driven by their importance as building blocks in pharmaceuticals and material science. Innovations in synthetic methodologies aim to improve efficiency, yield, and environmental footprint.

A significant area of development is the creation of versatile and unambiguous synthetic routes. One general approach for novel 4-(branched alkyl)benzoic acids utilizes a Wittig reaction with readily available aldehydes or ketones and p-bromobenzyltriphenyl-phosphonium bromide as a common intermediate. nih.gov This method proceeds through p-bromostyrene and p-cyanostyrene intermediates with good yields. nih.gov Another efficient technique involves the solvent-free oxidation of benzyl (B1604629) alcohols to their corresponding benzoic acids using a catalyst system of tertiary butyl hydrogen peroxide (TBHP)/oxone and ferric chloride. researchgate.net This method is noted for its selectivity and the use of inexpensive, readily available catalysts. researchgate.net

Specifically for cyclopropylmethoxy-substituted benzoic acids, multi-step synthetic pathways have been detailed in patent literature, often in the context of creating key intermediates for pharmaceuticals like Roflumilast (B1684550). One such method for the related compound, 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, starts with 3-halogeno-4-hydroxybenzaldehyde. google.com This starting material undergoes a reaction with cyclopropylmethanol (B32771) in the presence of an alkali to form a 3-cyclopropylmethoxy-4-hydroxy benzaldehyde (B42025) intermediate. google.com This intermediate is then reacted with a chlorodifluoroacetic acid derivative, followed by an oxidation reaction to yield the final benzoic acid product. google.com

Another patented method begins with 3,4-dihydroxybenzaldehyde. google.com This is first alkylated to produce 3-hydroxy-4-difluoromethoxy benzaldehyde, which is then purified. Subsequently, this intermediate reacts with bromomethylcyclopropane to yield 3-cyclopropylmethoxy-4-difluoromethoxy benzaldehyde. The final step is an oxidation of this aldehyde to the desired benzoic acid, which can be further purified by recrystallization. google.com These protocols highlight a trend towards modular, step-wise construction of highly substituted benzoic acid derivatives.

Further Characterization of Mechanistic Pathways and Target Interactions

Understanding the mechanistic pathways of benzoic acid derivatives is crucial for predicting their reactivity and biological activity. The foundational reactivity of the benzoic acid structure is dictated by the carboxyl group (-COOH), which is an electron-withdrawing group. This deactivates the attached benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta-position. quora.compatsnap.com The resonance effect delocalizes electron density from the ortho and para positions, making the meta position the default site for substitution reactions. quora.com

Advanced computational studies have provided deeper insights into the reaction mechanisms. For instance, the reaction of benzoic acid with atmospheric radicals like hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) has been investigated. In atmospheric water droplets, the potential barriers for the addition of OH radicals to the benzoic acid ring are lower than for abstraction reactions, indicating that addition is a more likely pathway. nih.gov The electron density changes from substituent effects influence the conjugation and make subsequent reactions easier. nih.gov Kinetic analyses using methods like canonical variational transition state theory (CVT) help in calculating reaction rate constants, furthering the predictive power of these mechanistic models. nih.gov

While specific target interactions for this compound are not extensively detailed in public literature, its derivatives are key components of biologically active molecules. For example, the closely related 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid is a key intermediate in the synthesis of Roflumilast. google.comgoogle.com Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an important enzyme in the inflammatory cascade. google.com This suggests that the cyclopropylmethoxy benzoic acid scaffold can be incorporated into molecules designed to interact with specific enzyme active sites. Broader research into novel benzoic acid derivatives has shown their potential as multitarget inhibitors, for example, against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in diseases like Alzheimer's. sci-hub.se

Advancements in Derivatization Techniques for Diverse Applications

Derivatization is a chemical process where a compound is transformed into a new, related compound, or "derivative." For carboxylic acids, this is often done to alter polarity, increase volatility for gas chromatography, or improve detection in analytical methods. libretexts.org Common derivatization reactions include silylation, acylation, and alkylation, with the latter frequently used to convert carboxylic acids into esters. libretexts.org These esters are typically less polar and more volatile than the parent acids. libretexts.org

A significant advancement in this area is the development of novel derivatization agents for highly sensitive analytical applications. One such innovation is the use of 3-(chlorosulfonyl)benzoic acid (Cl-SBA) as a charge-switch derivatization agent for the analysis of lipids like sterols and acylglycerols using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govacs.org This technique modifies the analyte's structure, which improves ionization efficiency, chromatographic performance, and allows for detection in the negative ion mode with high sensitivity and stability. nih.govacs.org The process involves reacting the analyte with Cl-SBA in the presence of pyridine (B92270), with optimal reaction conditions identified as 60 °C for 40 minutes. nih.govacs.org

The synthesis of various benzoic acid derivatives, such as esters and amides, is also a common strategy in drug discovery to explore structure-activity relationships. researchgate.net For example, derivatives of 3-hydroxybenzoic acid have been synthesized through esterification and etherification to generate novel compounds for antibacterial screening. rasayanjournal.co.in This combinatorial approach, creating libraries of related compounds from a core scaffold like benzoic acid, is a powerful tool for developing new therapeutic agents. rasayanjournal.co.in

Q & A

Q. What are the standard synthetic routes for 3-(cyclopropylmethoxy)benzoic acid, and what key reaction conditions are required?

The compound is synthesized via condensation of a benzaldehyde derivative with chlorodifluoromethane in a dioxane/water system using NaOH and benzyltrimethylammonium chloride (BTMA) as phase-transfer catalysts. The intermediate aldehyde is oxidized to the benzoic acid derivative using NaClO₂ and sulfamic acid in acetic acid under controlled temperatures (<15°C) to minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to NaClO₂) and pH adjustment to prevent over-oxidation.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm the cyclopropylmethoxy substituent (δ ~3.8–4.2 ppm for OCH₂; δ ~0.5–1.5 ppm for cyclopropane protons).

- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹) are diagnostic.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by GC).

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereoelectronic effects of the cyclopropyl group on molecular packing .

Advanced Research Questions

Q. How can oxidation efficiency in the synthesis of this compound be improved while minimizing byproducts?

Contradictions in oxidation yields (e.g., 70–85% in literature) arise from competing decarboxylation or over-oxidation. Methodological improvements include:

- Catalyst modulation : Substituting sulfamic acid with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to enhance selectivity.

- Temperature control : Maintaining reaction temperatures below 15°C during NaClO₂ addition reduces radical-mediated side reactions.

- Solvent optimization : Using tert-butanol/water mixtures instead of pure acetic acid improves solubility and stabilizes intermediates .

Q. What strategies resolve discrepancies in biological activity data for PDE-IV inhibition studies involving this compound derivatives?

In vitro assays (e.g., IC₅₀ values) may conflict with in vivo efficacy due to pharmacokinetic factors like metabolic stability or bioavailability. Solutions include:

- Metabolic profiling : LC-MS/MS analysis to identify active metabolites.

- Structural tweaks : Introducing fluorinated groups (e.g., 4-difluoromethoxy analogues) to enhance metabolic resistance, as seen in related PDE-IV inhibitors .

- Computational modeling : Molecular docking (PDB: 1XOM) to optimize binding affinity to the PDE-IV catalytic domain.

Q. How do crystallographic studies using SHELX software elucidate the conformational flexibility of this compound?

SHELXL refines anisotropic displacement parameters to reveal torsional strain in the cyclopropylmethoxy group. Key findings:

- Dihedral angles : The OCH₂-C₃H₅ moiety adopts a gauche conformation (θ = 60–70°), minimizing steric clash with the aromatic ring.

- Hydrogen bonding : Carboxylic acid dimers form centrosymmetric R₂²(8) motifs, stabilizing the crystal lattice. Refinement protocols require high-resolution data (d < 0.8 Å) and TWIN/BASF corrections for twinned crystals .

Q. What functionalization strategies enable regioselective modification of this compound for SAR studies?

- Halogenation : Electrophilic chlorination (Cl₂/FeCl₃) at the 4-position achieves >90% regioselectivity due to electron-donating effects of the methoxy group.

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl/heteroaryl groups at the 5-position.

- Esterification : Ethyl ester derivatives (e.g., ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate) improve cell permeability for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.